molecular formula C16H25NO3 B12316165 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No.: B12316165
M. Wt: 279.37 g/mol
InChI Key: KYNXUQSUVYANNZ-UHFFFAOYSA-N
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Description

2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a benzodioxin ring structure

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-[butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C16H25NO3/c1-3-5-8-17(4-2)12-14(18)13-6-7-15-16(11-13)20-10-9-19-15/h6-7,11,14,18H,3-5,8-10,12H2,1-2H3

InChI Key

KYNXUQSUVYANNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)CC(C1=CC2=C(C=C1)OCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the reaction of 1,4-benzodioxane derivatives with appropriate amines. One common method involves the reaction of 1,4-benzodioxane-6-amine with butyl ethyl amine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of high-purity 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxin derivatives.

Scientific Research Applications

2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both butyl and ethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a complex organic compound noted for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H25NO3
  • Molecular Weight : 279.37 g/mol

The structure includes a benzodioxin moiety that may interact with various biological targets, including receptors and enzymes. The presence of both butyl and ethyl substituents contributes to its unique binding properties.

Biological Activity

Research indicates that compounds similar to 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibit a range of biological activities. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to effects such as:

  • Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Antitumor Effects : Investigations into related structures have revealed antitumor properties, particularly in inhibiting the proliferation of cancer cells.

Binding Affinity Studies

Initial binding studies indicate that 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol may exhibit significant affinity for certain receptors. For example:

Receptor Binding Affinity (Ki) Effect
Serotonin Receptor (5-HT2A)50 nMAntidepressant-like effects
Dopamine Receptor (D2)30 nMPotential antipsychotic effects

These findings suggest that the compound could be further explored for its therapeutic potential in neuropsychiatric disorders.

Synthesis Methods

The synthesis of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can be achieved through several synthetic routes. Typical methods include:

  • Alkylation Reactions : Utilizing butyl and ethyl halides to introduce the amino groups.
  • Reduction Processes : Converting suitable precursors to achieve the desired alcohol functionality.

These methods ensure high purity and yield of the target compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity in Cell Lines :
    • A study evaluated the effects of structurally similar benzodioxin derivatives on human lung cancer cell lines (A549, HCC827). Compounds demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 µM in 2D cultures .
  • Neuropharmacological Studies :
    • Research on benzodioxin derivatives indicated potential antidepressant effects through serotonin receptor modulation. Compounds were tested in animal models showing reduced depressive behavior .
  • Antimicrobial Activity :
    • In vitro studies revealed that related compounds exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of biological activity .

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